2'-Bromo-3'-fluoro-4'-hydroxyphenacyl chloride
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Overview
Description
2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2-bromo-3-fluoro-4-hydroxybenzaldehyde with thionyl chloride under controlled conditions to introduce the chloride group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, it is generally produced in research laboratories for experimental purposes. The synthesis involves standard organic chemistry techniques and requires careful handling due to the reactive nature of the intermediates and final product .
Chemical Reactions Analysis
Types of Reactions: 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Substitution: Formation of various substituted phenacyl derivatives.
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride is utilized in several research areas:
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromine and fluorine enhances its electrophilic character, making it a suitable candidate for various substitution reactions. The hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Phenacyl Bromide: Similar in structure but lacks the fluorine and hydroxyl groups.
2-Bromo-4’-hydroxyacetophenone: Lacks the fluorine group.
3-Fluoro-4’-hydroxyacetophenone: Lacks the bromine group.
Uniqueness: 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride is unique due to the combination of bromine, fluorine, and hydroxyl groups, which impart distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C8H5BrClFO2 |
---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(2-bromo-3-fluoro-4-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-7-4(6(13)3-10)1-2-5(12)8(7)11/h1-2,12H,3H2 |
InChI Key |
XBKQJWRNELMTDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CCl)Br)F)O |
Origin of Product |
United States |
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